1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride
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Overview
Description
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is an organic compound commonly used in scientific research. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is typically found as a white to off-white solid and is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The compound is known to be a related compound of tofacitinib, a selective inhibitor of Janus kinase 1 (JAK1). It exerts its effects by inhibiting the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-N,4-dimethylpiperidin-3-amine: A closely related compound with similar chemical properties.
N,4-dimethyl-1-benzyl-3-piperidinamine: Another similar compound used in organic synthesis.
Uniqueness
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is unique due to its specific structural configuration, which allows it to act as a precursor for various pharmaceuticals and its role in inhibiting the JAK-STAT pathway .
Properties
Molecular Formula |
C14H24Cl2N2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11,15H2,1-2H3;2*1H |
InChI Key |
SJMPMGWNCKWFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1N)CC2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
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